1,2,4-Trimethoxybenzene

Catalog No.
S563095
CAS No.
135-77-3
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethoxybenzene

CAS Number

135-77-3

Product Name

1,2,4-Trimethoxybenzene

IUPAC Name

1,2,4-trimethoxybenzene

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3

InChI Key

AGIQIOSHSMJYJP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)OC

Synonyms

1,2,4-Trimethoxy-benzene; 1,2,4-Benzenetriol Trimethyl Ether; 1,2,5-Trimethoxybenzene; 1,3,4-Trimethoxybenzene; 2,4-Dimethoxyanisole; Hydroxyhydroquinone Trimethyl Ether; TMB 124

Canonical SMILES

COC1=CC(=C(C=C1)OC)OC

Pharmaceutical Intermediates:

The primary documented application of 1,2,4-Trimethoxybenzene is as an intermediate in the synthesis of various pharmaceuticals []. Its specific role in these syntheses is not readily available in publicly accessible scientific literature. However, its presence in supplier catalogs and safety data sheets suggests its involvement in the production of various drugs [, ].

Material Science Research:

There is limited research exploring the potential applications of 1,2,4-Trimethoxybenzene in material science. However, some studies have investigated its use as a precursor in the synthesis of specific materials like metal-organic frameworks (MOFs) []. MOFs are porous materials with potential applications in gas storage, separation, and catalysis. This research suggests the possibility of using 1,2,4-Trimethoxybenzene as a building block for novel materials with desired properties.

1,2,4-Trimethoxybenzene is an organic compound with the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of approximately 168.19 g/mol. It is characterized by three methoxy groups (-OCH₃) attached to a benzene ring at the 1, 2, and 4 positions. This compound is also known for its aromatic properties and is often utilized in various chemical applications due to its unique structure and reactivity .

Currently, there's no documented research on a specific mechanism of action for TMB in biological systems.

TMB is likely to exhibit some of the hazards common to aromatic ethers. Here are some general safety considerations:

  • Flammability: TMB has a relatively low flash point, indicating flammability. Proper handling and storage procedures are crucial to avoid fire hazards.
  • Toxicity: Data on specific toxicity of TMB is limited. However, as with many organic compounds, it's advisable to handle TMB with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood to minimize exposure.

Further Research:

While this analysis provides an overview of TMB's properties relevant to scientific research, there are areas where further investigation is needed. Specific studies on:

  • The detailed reaction mechanisms of TMB with various electrophiles.
  • Potential applications of TMB derivatives in medicinal chemistry or materials science.
  • A comprehensive evaluation of TMB's toxicity profile.
Typical of aromatic compounds, including:

  • Electrophilic Substitution: The methoxy groups can activate the benzene ring towards electrophilic substitution reactions. Common electrophiles include halogens and nitro groups.
  • Oxidation: Under oxidative conditions, 1,2,4-trimethoxybenzene can be converted into corresponding quinones or other oxidized derivatives.
  • Alkylation: It can react with alkyl halides in the presence of a base to form alkylated derivatives .

Several methods have been developed for synthesizing 1,2,4-trimethoxybenzene:

  • Direct Methylation: One common method involves the methylation of 1,2,4-trihydroxybenzene using methyl iodide in the presence of a base.
  • Metalation Techniques: Directed metalation strategies have been employed to achieve selective functionalization at specific positions on the benzene ring .
  • Alkylation Reactions: Alkylation of trimethoxybenzene derivatives has also been reported as an effective synthesis route .

1,2,4-Trimethoxybenzene finds applications in various fields:

  • Fragrance Industry: Although not recommended for direct fragrance use due to potential toxicity at high concentrations, it may serve as a building block for synthesizing fragrance compounds .
  • Agricultural Chemistry: Its role as a bee attractant highlights its potential use in agricultural practices to enhance pollination.
  • Chemical Research: It serves as a precursor or intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 1,2,4-trimethoxybenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-DimethoxybenzeneC₈H₁₀O₂Two methoxy groups; less steric hindrance
1,3-DimethoxybenzeneC₈H₁₀O₂Different methoxy positioning; distinct reactivity
1,3,5-TrimethoxybenzeneC₉H₁₂O₃Methoxy groups at different positions; unique electronic properties
1,2,3-TrimethoxybenzeneC₉H₁₂O₃Similar but differs in substitution pattern; varied biological activity

The uniqueness of 1,2,4-trimethoxybenzene lies in its specific arrangement of methoxy groups that affects its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.1

UNII

3KU3WD07SS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

135-77-3

Wikipedia

1,2,4-trimethoxybenzene

General Manufacturing Information

Benzene, 1,2,4-trimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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